Dioxosuccinic acid

Catalog No.
S583378
CAS No.
7580-59-8
M.F
C4H2O6
M. Wt
146.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioxosuccinic acid

CAS Number

7580-59-8

Product Name

Dioxosuccinic acid

IUPAC Name

2,3-dioxobutanedioic acid

Molecular Formula

C4H2O6

Molecular Weight

146.05 g/mol

InChI

InChI=1S/C4H2O6/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)

InChI Key

BLNNXYDKWOJQGK-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)C(=O)O)C(=O)O

Canonical SMILES

C(=O)(C(=O)C(=O)O)C(=O)O

Dioxosuccinic acid is an oxo dicarboxylic acid and an alpha-diketone. It derives from a succinic acid.

Dioxosuccinic acid (also known as diketosuccinic acid or 2,3-dioxobutanedioic acid) is a highly oxidized, symmetric dicarboxylic acid characterized by a vicinal alpha-diketone core flanked by two carboxylic acid groups[1]. Unlike standard aliphatic dicarboxylic acids, this dual-functionality architecture imparts specific electrophilicity and significantly enhanced acidity[1]. In commercial and laboratory procurement, it is often utilized in its hydrated form (dihydroxytartaric acid) or as a disodium salt to maintain stability. Its primary industrial and research value lies in its role as a precursor for the synthesis of fused N-heterocycles (such as quinoxalines and pyrazines) and as a specific ligand generator in advanced coordination chemistry, where its exact oxidation state is required to bypass the unpredictable yields of in-situ oxidation protocols [1].

Attempting to substitute dioxosuccinic acid with its reduced structural analog, tartaric acid, or its unoxidized backbone, succinic acid, fundamentally fails in advanced synthetic workflows. Succinic acid entirely lacks the vicinal diketone moiety, rendering it inert to the diamine condensation reactions required to build conjugated azaacene materials [1]. While tartaric acid can theoretically be oxidized in situ to form dioxosuccinic acid, this process relies on radical-mediated pathways (such as Fenton oxidation) that concurrently trigger C-C bond scission, generating unwanted fragmentation products like mesoxalic acid, glyoxylic acid, and oxalic acid [1]. For precision synthesis of organic semiconductors or highly symmetrical metal clusters, procuring pure dioxosuccinic acid is mandatory to prevent the introduction of these chain-terminating cleavage products and to ensure reproducible stoichiometric condensation.

Acidity Enhancement via Alpha-Keto Electron Withdrawal

The presence of two adjacent carbonyl groups in dioxosuccinic acid exerts an electron-withdrawing effect, stabilizing the conjugate base compared to standard aliphatic dicarboxylic acids [1]. Dioxosuccinic acid exhibits a predicted first acid dissociation constant (pKa1) of approximately 0.61 [1]. In direct comparison, the unoxidized analog, succinic acid, has a pKa1 of 4.21[2]. This represents a shift of over 3.5 pH units, meaning dioxosuccinic acid will fully deprotonate in mildly acidic to neutral environments where succinic acid remains largely protonated.

Evidence DimensionFirst acid dissociation constant (pKa1)
Target Compound DataDioxosuccinic acid (pKa1 ≈ 0.61)
Comparator Or BaselineSuccinic acid (pKa1 = 4.21)
Quantified Difference>3.5 pH unit decrease in pKa1 (significantly stronger acidity)
ConditionsAqueous solution, standard conditions

Buyers designing pH-sensitive metal-organic frameworks or aqueous coordination complexes must select this compound when early, complete deprotonation is required at low pH levels.

Precursor Competence for Azaacene and Quinoxaline Condensation

The synthesis of electron-deficient tetraazaanthracene and quinoxaline building blocks relies on the condensation of o-phenylenediamines with an alpha-diketone. Dioxosuccinic acid (and its ester derivatives) successfully undergoes this double Schiff-base condensation to yield functionalized pyrazine/quinoxaline rings, achieving reproducible yields of 50-60% under optimized basic conditions [1]. Comparators like succinic acid or tartaric acid possess 0% competence for this reaction, as they lack the necessary electrophilic ketone centers.

Evidence DimensionYield of fused N-heterocycles via diamine condensation
Target Compound DataDioxosuccinic acid / esters (~50-60% yield of tetraazaanthracene derivatives)
Comparator Or BaselineSuccinic acid / Tartaric acid (0% yield, structurally incapable)
Quantified DifferenceBinary competence (functional vs. non-functional)
ConditionsCondensation with 1,2,4,5-benzenetetramine or o-phenylenediamine in the presence of a weak base (e.g., sodium acetate)

For the procurement of precursors in n-type organic semiconductor synthesis, the pre-formed vicinal diketone is a structural requirement that cannot be bypassed.

Generation of Cubane-Forming Oxyanions via Benzilic Acid Rearrangement

In basic aqueous solutions containing divalent metal ions (such as Zn2+, Ni2+, or Co2+), dioxosuccinic acid undergoes a specific benzilic acid-type rearrangement [1]. This rearrangement generates the highly charged carbon oxyanion C(CO2)3O(4-), an alkoxide-tricarboxylate tetra-anion. This ligand serves as the structural core for highly symmetrical octanuclear [M8] cubane complexes [1]. Simple analogs like oxaloacetic acid or succinic acid cannot undergo this transformation due to the absence of the symmetric vicinal diketone structure.

Evidence DimensionFormation of the C(CO2)3O(4-) tetra-anion ligand
Target Compound DataDioxosuccinic acid (Exclusive generation via base-catalyzed rearrangement)
Comparator Or BaselineSuccinic acid / Oxaloacetic acid (Cannot undergo benzilic acid rearrangement)
Quantified DifferenceExclusive access to octanuclear [M8] cubane cluster formation
ConditionsBasic aqueous solution in the presence of divalent transition metal ions

Inorganic chemists must procure dioxosuccinic acid to access these highly symmetrical metallamacrocycles and magnetic clusters, as generic dicarboxylates cannot form the required bridging oxyanion.

Synthesis of n-Type Organic Semiconductors and Electroactive Materials

Directly leveraging the diamine condensation competence highlighted in Section 3, dioxosuccinic acid and its esterified derivatives are building blocks for synthesizing electron-deficient azaacenes, naphthobispyrazines, and tetraazaanthracenes. These materials are utilized for developing n-channel field-effect transistors and acceptor units in organic photovoltaics [1].

Assembly of Multinuclear Transition Metal Clusters

Based on its ability to undergo benzilic acid rearrangement to form the C(CO2)3O(4-) tetra-anion (Section 3), this compound is the specific precursor of choice for synthesizing octanuclear [M8] cubane cores. These polymetallic clusters are utilized in magnetochemistry and the development of single-molecule magnets [2].

Analytical Standard for Wine Chemistry and Autoxidation Assays

Because in-situ oxidation of tartaric acid generates a complex mixture of fragmentation products, pure dioxosuccinic acid is procured as a precise analytical standard. It is used to quantify the autoxidation of tartaric acid in enology and to study its role as a substrate in Strecker degradation pathways involving phenolic compounds and amino acids in food chemistry model systems [3].

XLogP3

0.6

Other CAS

7580-59-8

Wikipedia

Dioxosuccinic acid

Dates

Last modified: 08-15-2023

Explore Compound Types